molecular formula C6H8Cl4O B14355887 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol CAS No. 90455-05-3

1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol

Cat. No.: B14355887
CAS No.: 90455-05-3
M. Wt: 237.9 g/mol
InChI Key: JRAWIZZGOONAMW-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol typically involves the chlorination of specific precursors under controlled conditions. One common method includes the reaction of 4-penten-2-ol with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the desired positions on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce less chlorinated alcohols.

Scientific Research Applications

1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into target molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research into its potential as a precursor for pharmaceuticals that require chlorinated intermediates.

    Industry: It is used in the production of specialty chemicals and materials that require specific chlorinated structures.

Mechanism of Action

The mechanism by which 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms and hydroxyl group can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. These interactions can affect molecular pathways and processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trichloro-2-methyl-2-propanol
  • 1,1,1-Trichloro-3-chloropropane
  • 1,1,1-Trichloro-2-propanol

Uniqueness

1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a pentenyl backbone. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

90455-05-3

Molecular Formula

C6H8Cl4O

Molecular Weight

237.9 g/mol

IUPAC Name

1,1,1-trichloro-4-(chloromethyl)pent-4-en-2-ol

InChI

InChI=1S/C6H8Cl4O/c1-4(3-7)2-5(11)6(8,9)10/h5,11H,1-3H2

InChI Key

JRAWIZZGOONAMW-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(C(Cl)(Cl)Cl)O)CCl

Origin of Product

United States

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